Octylphosphonic acid
Overview
Description
Octylphosphonic acid is a phosphonic acid derivative characterized by an octyl group (C8H17) attached to the phosphorus atom, making it a member of the larger family of organophosphorus compounds. This compound is of interest due to its potential applications in materials science, surface modification, and as a catalyst in various chemical reactions.
Synthesis Analysis
The synthesis of octylphosphonic acid and its derivatives involves various chemical strategies, including direct phosphonation methods and the modification of pre-existing phosphonic acids. A notable method involves a high-efficiency, three-component polymerization system catalyzed by octylphosphonic acid itself, demonstrating its utility as a metal-free catalyst under mild conditions for synthesizing polyamide derivatives (Zhang et al., 2018).
Molecular Structure Analysis
The molecular structure of octylphosphonic acid, like other phosphonic acids, features a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one double-bonded oxygen) and a carbon atom of the octyl group. This structural motif is crucial for its chemical behavior and interaction with other molecules, particularly in forming self-assembled monolayers on surfaces like aluminum oxide, as explored in studies of its deposition mechanisms (Hauffman et al., 2008).
Chemical Reactions and Properties
Octylphosphonic acid participates in various chemical reactions, leveraging its phosphonic acid group. It acts as a catalyst in the synthesis of α-aminophosphonates under solvent-free conditions, showcasing its efficiency and reusability as a heterogeneous catalyst. This method highlights the compound's role in facilitating 'one-pot' reactions that are simple, broadly applicable, and environmentally friendly (Bedolla-Medrano et al., 2014).
Physical Properties Analysis
The physical properties of octylphosphonic acid, including its solubility, boiling point, and melting point, are influenced by the length of its octyl chain and the presence of the phosphonic acid group. These properties determine its phase behavior, interaction with solvents, and stability under various conditions. Studies on similar phosphonic acids provide insights into the factors that govern these properties and their implications for practical applications.
Chemical Properties Analysis
The chemical properties of octylphosphonic acid, such as acidity, reactivity towards nucleophiles, and potential for forming coordination complexes, stem from its phosphonic acid group. These properties are exploited in surface chemistry for modifying the surfaces of materials to alter their interaction with the environment, as seen in the formation of organic multilayers on aluminum oxide surfaces and their analysis through techniques like XPS and AFM (Hauffman et al., 2008).
Scientific Research Applications
Bioactive Properties and Material Design : Phosphonic acids, like Octylphosphonic acid, are utilized for their bioactive properties, in bone targeting, material design, and functionalization of surfaces. They are also used in analytical purposes, medical imaging, and as phosphoantigen in various research fields (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Improved LED Efficiency : The self-assembly of octylphosphonates on cesium lead bromide nanocrystals leads to enhanced light-emitting diode efficiency and luminance (Brown et al., 2019).
Sensors and Electronics Applications : Molecular organization in octadecylphosphonic acid and 11-hydroxyundecylphosphonic acid self-assembled monolayers on Si(100) surfaces are significant for electrical and biological sensor applications (Dubey, Weidner, Gamble, & Castner, 2010). Octylphosphonic acid modified Ti3C2Tx MXene shows potential as an active layer for memory devices, exhibiting stable ternary memory behavior with low threshold voltage, steady retention time, and high ON/OFF rate (Sun et al., 2020).
Polyamide Synthesis : A novel high-efficiency, three-component polymerization system using octylphosphonic acid for polyamide synthesis offers benefits such as atom-economy, wide substrate scope, short reaction time, insensitivity to the atmosphere, and mild reaction conditions (Zhang et al., 2018).
Corrosion Inhibition : Octylphosphonic acid adsorbs on aluminum oxide, creating hazardous local environments at the oxide surface and attacking the oxide simultaneously (Hauffman et al., 2013). It also synergistically boosts the corrosion inhibition of copper when added to 2-mercaptobenzimidazole, making the copper surface more susceptible to MBI, resulting in a thicker, more protective organic film (Kozlica, Kokalj, & Milošev, 2020).
Nerve Agent Detection : The recognition of methylphosphonic acid, a degradation product of nerve agents like sarin, soman, and VX, using a surface imprinted polymer-based sensor, demonstrates the potential for rapid and specific detection (Zhou, Yu, Shiu, & Levon, 2004).
Safety And Hazards
Future Directions
The development of novel phosphonic acid chemistry with a focus on self-healing, superior galvanic protection, and higher mechanical performance will have a strong focus in the future . New phosphonic acids should be screened for their toxicological profile and environmental impact before any possible commercial exploitation .
properties
IUPAC Name |
octylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGCRMAPOWGWMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044679 | |
Record name | Octylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid | |
Record name | Phosphonic acid, P-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Octylphosphonic acid | |
CAS RN |
4724-48-5 | |
Record name | Octylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4724-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004724485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYLPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95C2AW87BO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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